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molecular formula C16H12O B3328498 6-Phenylnaphthalen-2-ol CAS No. 475278-17-2

6-Phenylnaphthalen-2-ol

Cat. No. B3328498
M. Wt: 220.26 g/mol
InChI Key: PZOXFBPKKGTQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546392B2

Procedure details

The compound is prepared by the reaction of 6-bromo-2-naphthol (500 mg, 2.24 mmol, 1 eq) with phenylboric acid (1 eq) according to method A within 20 h. Purification by column chromatography with hexane/ethyl acetate 7/3 as the eluent yields the desired product in a yield of 87%, 429 mg.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.[C:13]1(OB(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]3)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with hexane/ethyl acetate 7/3 as the eluent

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2C=CC(=CC2=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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